molecular formula C13H12O4 B050429 Methyl 2-methoxy-5-phenylfuran-3-carboxylate CAS No. 115852-13-6

Methyl 2-methoxy-5-phenylfuran-3-carboxylate

Cat. No. B050429
M. Wt: 232.23 g/mol
InChI Key: ZMGCCVJNWKVLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-5-phenylfuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a furan derivative that has been synthesized through various methods and has been found to have multiple biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Methyl 2-methoxy-5-phenylfuran-3-carboxylate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.

Biochemical And Physiological Effects

Methyl 2-methoxy-5-phenylfuran-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

Methyl 2-methoxy-5-phenylfuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have low toxicity and is stable under various conditions. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Methyl 2-methoxy-5-phenylfuran-3-carboxylate. One potential application is in the development of new antimicrobial agents. It could also be used as a fluorescent probe for the detection of other metal ions. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
Methyl 2-methoxy-5-phenylfuran-3-carboxylate is a furan derivative that has gained significant attention in the scientific community due to its various applications in research. It has been synthesized through various methods and has been found to have multiple biochemical and physiological effects. It has been extensively used in scientific research and has several advantages for lab experiments. However, further research is needed to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Methyl 2-methoxy-5-phenylfuran-3-carboxylate can be synthesized through various methods. One of the most common methods is the condensation reaction between 2-methoxyphenol and phenylacetic acid, followed by the cyclization of the resulting intermediate with the use of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 2-methoxyphenol with benzaldehyde in the presence of a catalyst such as boron trifluoride etherate.

Scientific Research Applications

Methyl 2-methoxy-5-phenylfuran-3-carboxylate has been extensively used in scientific research due to its various applications. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various other compounds. Additionally, it has been used as a fluorescent probe for the detection of metal ions such as copper and iron.

properties

CAS RN

115852-13-6

Product Name

Methyl 2-methoxy-5-phenylfuran-3-carboxylate

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-methoxy-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H12O4/c1-15-12(14)10-8-11(17-13(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

ZMGCCVJNWKVLMW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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